SPDP-PEG4-acid

Description

Properties

IUPAC Name |

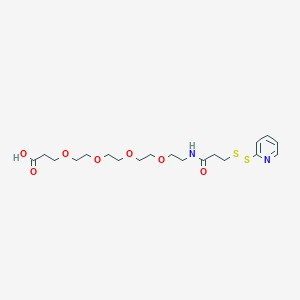

3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDPYTZOKIVWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127165 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581065-97-6 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high precision and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This unique characteristic allows for sequential, stepwise conjugation, which minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.

The strategic design of heterobifunctional crosslinkers, comprising two different reactive ends separated by a spacer arm, provides a versatile toolkit for a myriad of applications. The choice of reactive groups dictates the target functional groups on the biomolecules—such as primary amines, sulfhydryls, and carboxyls—while the length and composition of the spacer arm influence the stability, solubility, and steric accessibility of the final conjugate. This level of control is paramount in applications ranging from the construction of antibody-drug conjugates (ADCs) to the elucidation of protein-protein interactions and the development of novel diagnostic assays.

Core Concepts and Chemistries

The power of heterobifunctional crosslinkers lies in their ability to facilitate a controlled, two-step conjugation process. This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the molecules to be conjugated. The most commonly targeted functional groups on proteins are the primary amines (-NH2) found in lysine residues and at the N-terminus, and the sulfhydryl groups (-SH) found in cysteine residues.

Common Heterobifunctional Crosslinker Chemistries

A diverse array of reactive chemistries is employed in heterobifunctional crosslinkers to target specific functional groups on biomolecules. Some of the most prevalent pairings include:

-

Amine-to-Sulfhydryl: This is one of the most widely utilized combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines, while a maleimide group at the other end reacts with sulfhydryl groups.

-

Amine-to-Carboxyl: These linkers typically utilize a carbodiimide, such as EDC, to activate carboxyl groups, which then react with primary amines.

-

Photoreactive Crosslinkers: These reagents possess a conventional reactive group on one end and a photoactivatable group (e.g., aryl azide or diazirine) on the other. Upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a wide range of chemical groups, enabling the capture of transient interactions.

-

"Click Chemistry" Crosslinkers: These modern crosslinkers employ bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation.

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers to aid in this selection process.

Amine-to-Sulfhydryl Reactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| SMCC | 11.6 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-SMCC | 11.6 | Yes | No | Primary Amine + Sulfhydryl |

| LC-SMCC | 15.7 | No | No | Primary Amine + Sulfhydryl |

| SM(PEG)n (n=2-24) | 17.6 - 95.2 | Yes | No | Primary Amine + Sulfhydryl |

| MBS | 9.9 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-MBS | 9.9 | Yes | No | Primary Amine + Sulfhydryl |

| GMBS | 7.4 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-GMBS | 7.4 | Yes | No | Primary Amine + Sulfhydryl |

| EMCS | 9.4 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-EMCS | 9.4 | Yes | No | Primary Amine + Sulfhydryl |

| SPDP | 6.8 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |

| LC-SPDP | 15.7 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |

| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | Primary Amine + Sulfhydryl |

Carboxyl-to-Amine Reactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| EDC | 0 | Yes | No | Carboxyl + Primary Amine |

Photoreactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| NHS-Diazirine | 12.5 | No | No | Primary Amine + Non-selective (UV) |

| Sulfo-SDA | 12.5 | Yes | No | Primary Amine + Non-selective (UV) |

| SAND | 9.5 | No | Yes (Disulfide) | Primary Amine + Non-selective (UV) |

Mandatory Visualizations

General Two-Step Conjugation Workflow

Caption: A generalized workflow for a two-step conjugation

An In-depth Technical Guide to the Solubility and Stability of SPDP-PEG4-acid

This technical guide provides a comprehensive overview of the solubility and stability of SPDP-PEG4-acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's physicochemical properties, methodologies for its handling and analysis, and its behavior under various experimental conditions.

Introduction to this compound

This compound is a versatile crosslinking reagent that incorporates three key functional elements:

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains a pyridyldithio group that reacts specifically with sulfhydryl groups (thiols) to form a cleavable disulfide bond. This reaction is highly efficient within a pH range of 7-8.

-

Polyethylene Glycol (PEG) Linker: A tetra-ethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule. This PEGylation is crucial for improving solubility in aqueous media and can reduce the immunogenicity of the resulting conjugates.

-

Carboxylic Acid: The terminal carboxylic acid group allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

The combination of these functionalities allows for the controlled and reversible linkage of diverse molecules, making it an invaluable tool in the construction of antibody-drug conjugates (ADCs), pegylated proteins, and other complex biomolecular assemblies.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various applications. The presence of the hydrophilic PEG4 chain significantly contributes to its solubility in aqueous buffers. While quantitative solubility limits are not extensively published, the available data and the properties of related compounds provide a strong indication of its solubility characteristics.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound | SPDP-PEG4-NHS ester | General PEG-SPDP Reagents |

| Aqueous Buffers (e.g., PBS) | Soluble (Enhanced by PEG linker) | Soluble in water | Limited aqueous solubility, best dissolved in organic solvent first |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Soluble | Soluble |

| Dimethylformamide (DMF) | Expected to be soluble | Soluble | Soluble |

| Dichloromethane (DCM) | Not reported | Soluble | Not reported |

Experimental Protocol for Solubility Determination

A precise determination of solubility can be achieved through the following experimental protocol, adapted from methodologies for similar PEGylated compounds.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF)

-

Screw-cap vials

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Ensure a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Incubate the vials at a controlled temperature (e.g., 25 °C) on an orbital shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or LC-MS method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or g/100mL.

-

Troubleshooting & Optimization

troubleshooting low yield in SPDP-PEG4-acid reactions

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in SPDP-PEG4-acid reactions.

Troubleshooting Guide: Low Reaction Yield

This section addresses specific issues that can lead to low yields in a question-and-answer format.

Question 1: My final conjugate yield is very low. Where should I start troubleshooting?

Low yield can result from issues at multiple stages of the process. A systematic approach is crucial. Begin by evaluating the quality and handling of your reagents, then move to optimizing the reaction conditions for both the activation and conjugation steps.

To help diagnose the issue, refer to the following troubleshooting workflow:

Question 2: How can I be sure my this compound is being activated properly by EDC/NHS?

Inefficient activation of the carboxylic acid is a primary cause of low yield. The activation step is highly sensitive to pH and reagent quality.

-

Problem: Incorrect pH for Activation. The activation of a carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] Using a buffer like MES at this pH range is recommended.[1] If the pH is too high during this step, EDC hydrolysis will be favored, reducing activation efficiency.

-

Problem: Inactive EDC or NHS. EDC is notoriously unstable in aqueous solutions and is sensitive to moisture. Always use freshly prepared EDC solutions. Similarly, NHS esters are moisture-sensitive. Ensure both reagents are stored in a desiccator at -20°C and equilibrated to room temperature before opening to prevent condensation.

-

Problem: Suboptimal Reagent Concentration. An excess of EDC and NHS is required to drive the reaction. However, a vast excess of EDC can lead to the formation of stable N-acylurea byproducts, which are unreactive. Refer to the table below for recommended molar ratios.

Question 3: My activation seems fine, but the subsequent reaction with my amine- or thiol-containing molecule is still inefficient. What could be wrong?

Once the this compound is activated to an NHS ester, the reaction conditions must be adjusted for the specific nucleophile (amine or thiol).

-

Problem: Incorrect pH for Amine Conjugation. The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5. At this pH, the primary amines are deprotonated and more nucleophilic. It is crucial to raise the pH from the acidic activation condition to this slightly basic range. Amine-free buffers such as PBS, borate, or carbonate should be used.

-

Problem: Competing Hydrolysis of the NHS Ester. The activated NHS ester is susceptible to hydrolysis, which increases with pH. At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes. Therefore, the amine-containing molecule should be added promptly after the pH is raised.

-

Problem: Incompatible Buffers. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the activated linker, significantly reducing the yield.

-

Problem: Thiol-Disulfide Exchange Issues. The pyridyldithiol group of the SPDP linker reacts with free sulfhydryls (thiols) optimally at a pH of 7-8. Ensure your thiol-containing molecule is fully reduced and that the reaction buffer is free of other reducing agents that could cleave the disulfide bond within the SPDP linker itself.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store and handle this compound and the activation reagents? this compound should be stored at -20°C, protected from moisture. Activation reagents like EDC and NHS are highly moisture-sensitive and should be stored under desiccated conditions at -20°C. Always allow vials to warm to room temperature before opening to prevent water condensation. For best results, prepare stock solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions.

Q2: What are the optimal pH conditions for the two-step conjugation? A two-step pH procedure is critical for success:

-

Activation Step: Perform the reaction between this compound, EDC, and NHS in a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.5-6.0 .

-

Conjugation Step: For reaction with amines, adjust the pH to 7.2-8.5 using a suitable buffer (e.g., PBS). For reaction with thiols, a pH of 7.0-8.0 is optimal.

Q3: Can I perform a one-pot reaction instead of a two-step procedure? While a one-pot reaction is possible, it often leads to lower yields and more side products. The optimal pH ranges for carboxyl activation and amine/thiol conjugation are different. A two-step protocol allows for optimization of each stage independently, maximizing efficiency. Furthermore, a two-step process prevents EDC from cross-linking carboxyl groups on your target protein.

Q4: How do I quench the reaction? To stop the reaction, you can add a quenching reagent.

-

To quench unreacted NHS esters, you can add hydroxylamine, Tris, glycine, or ethanolamine to a final concentration of 10-50 mM. Note that using primary amine quenchers like Tris or glycine will modify any remaining activated carboxyl groups.

-

To quench EDC in the activation step before adding the second molecule, 2-mercaptoethanol can be used.

Data Presentation: Recommended Reaction Parameters

The following tables summarize key quantitative data for optimizing your this compound reactions.

Table 1: pH and Buffer Recommendations

| Reaction Step | Parameter | Recommended Range | Compatible Buffers | Incompatible Buffers |

|---|---|---|---|---|

| Carboxyl Activation | pH | 4.5 - 6.0 | MES | Tris, Glycine, Citrate, Acetate |

| Amine Conjugation | pH | 7.2 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine |

| Thiol Conjugation | pH | 7.0 - 8.0 | PBS, Borate (thiol-free) | Buffers with reducing agents |

Table 2: Molar Ratio and Incubation Time Recommendations

| Reaction Step | Reagent | Recommended Molar Excess | Incubation Time | Temperature |

|---|---|---|---|---|

| Carboxyl Activation | EDC:COOH | 2-10 fold | 15 - 30 minutes | Room Temperature |

| NHS:COOH | 2-5 fold | 15 - 30 minutes | Room Temperature | |

| Amine Conjugation | Activated Linker:Amine | 5-20 fold | 2 hours to overnight | Room Temperature or 4°C |

| Thiol Conjugation | Activated Linker:Thiol | 1-10 fold | 2 hours to overnight | Room Temperature or 4°C |

Experimental Protocols

Protocol 1: Two-Step Activation and Amine Conjugation

This protocol details the activation of this compound and subsequent conjugation to a primary amine-containing protein.

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS vials to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

-

Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO.

-

Dissolve your amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Prepare Coupling Buffer (e.g., 0.1 M PBS, pH 7.4).

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add EDC and NHS from the stock solutions to the this compound solution. Use a molar ratio of approximately 1:4:2 (COOH:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated this compound solution to your amine-containing protein solution.

-

Alternatively, for sensitive proteins, you can perform a buffer exchange on the activated linker into the Coupling Buffer before adding it to the protein.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a solution like hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.

-

Remove excess, unreacted reagents by dialysis or size-exclusion chromatography.

-

Visualizations

References

Validation & Comparative

Determining the Conjugation Ratio of SPDP-PEG4-Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and reproducibility. One critical parameter in the synthesis of protein conjugates using the popular crosslinker, N-succinimidyl 3-(2-pyridyldithio)propionate with a 4-unit polyethylene glycol spacer (SPDP-PEG4-acid), is the determination of the conjugation ratio, or the number of linker molecules attached to each protein. This guide provides a comprehensive comparison of the available methods for determining this crucial metric, complete with experimental protocols, data presentation, and troubleshooting advice to aid in the selection of the most appropriate technique for your research needs.

Introduction to this compound Conjugation

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines (e.g., lysine residues) on proteins, while the pyridyldithiol group can react with sulfhydryl groups to form a stable, yet cleavable, disulfide bond. The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate. The terminal carboxylic acid can be used for further modifications or to alter the overall charge of the molecule.[1][2]

The conjugation process involves the reaction of the NHS ester of this compound with amine groups on the protein, forming a stable amide linkage. The number of this compound molecules attached per protein molecule, known as the conjugation ratio or degree of labeling (DOL), is a critical quality attribute that can influence the biological activity, stability, and pharmacokinetic properties of the final bioconjugate. Therefore, accurate determination of this ratio is essential.

Methods for Determining the Conjugation Ratio

Several analytical techniques can be employed to determine the conjugation ratio of this compound to a protein. The most common methods include UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of accuracy, precision, cost, and throughput.

UV-Vis Spectrophotometry: The Pyridine-2-thione Release Assay

This is the most established and widely used method for determining the conjugation ratio of SPDP-containing linkers.[3][4] The principle of this assay is based on the release of pyridine-2-thione when the disulfide bond in the SPDP moiety is cleaved by a reducing agent, such as dithiothreitol (DTT). The released pyridine-2-thione has a strong absorbance at 343 nm, which can be quantified using a spectrophotometer.

-

Sample Preparation:

-

Prepare a solution of the this compound conjugated protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Remove any unreacted this compound from the conjugate solution using a desalting column or dialysis.

-

-

Protein Concentration Determination:

-

Measure the absorbance of the purified conjugate solution at 280 nm to determine the protein concentration. A correction factor may be needed to account for the absorbance of the SPDP linker at this wavelength, although it is generally minimal.

-

-

Pyridine-2-thione Release:

-

To a known concentration of the conjugate, add a sufficient amount of DTT to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 30 minutes to ensure complete cleavage of the disulfide bonds.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 343 nm.

-

Use a blank solution containing the same concentration of DTT in the same buffer to zero the spectrophotometer.

-

-

Calculation of Conjugation Ratio:

-

The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 343 nm.

-

ε is the molar extinction coefficient of pyridine-2-thione (8080 M⁻¹cm⁻¹).[3]

-

c is the molar concentration of pyridine-2-thione.

-

l is the path length of the cuvette (typically 1 cm).

-

-

The conjugation ratio is then calculated by dividing the molar concentration of pyridine-2-thione by the molar concentration of the protein.

-

Caption: Workflow for determining the conjugation ratio using the pyridine-2-thione release assay.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to determine the conjugation ratio by separating the conjugated protein from the unconjugated protein and free linker. Different HPLC modes, such as reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC), can be employed.

-

Sample Preparation:

-

Prepare the this compound conjugated protein sample.

-

-

HPLC Analysis:

-

Inject the sample onto a suitable RP-HPLC column (e.g., C4, C8, or C18).

-

Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), to elute the proteins.

-

Monitor the elution profile using a UV detector, typically at 280 nm for the protein and potentially at a wavelength specific to the linker if it has a distinct chromophore.

-

-

Data Analysis:

-

The chromatogram will show peaks corresponding to the unconjugated protein and the conjugated species with different numbers of linkers attached.

-

The area under each peak is proportional to the concentration of that species.

-

The average conjugation ratio can be calculated by taking the weighted average of the number of linkers for each species, based on the peak areas.

-

Caption: Logical workflow for determining the average conjugation ratio using HPLC.

Mass Spectrometry (MS)

Mass spectrometry provides the most accurate and detailed information about the conjugation ratio by directly measuring the mass of the intact conjugated protein. This method can determine the distribution of different conjugated species.

-

Sample Preparation:

-

Desalt the conjugated protein sample to remove non-volatile salts.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into a mass spectrometer capable of analyzing large molecules, such as an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) instrument.

-

Acquire the mass spectrum of the intact conjugate.

-

-

Data Analysis:

-

The mass spectrum will show a series of peaks, each corresponding to the protein with a different number of this compound linkers attached.

-

The mass difference between adjacent peaks will correspond to the mass of the this compound linker.

-

The relative abundance of each peak reflects the proportion of that conjugated species.

-

The average conjugation ratio can be calculated from the weighted average of the number of linkers based on the peak intensities.

-

References

- 1. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.